molecular formula C9H8BrN3 B12978637 7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine

7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B12978637
M. Wt: 238.08 g/mol
InChI Key: LBVSFOFRYUDXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrolo-triazine ring system.

Preparation Methods

The synthesis of 7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position . Industrial production methods often employ scalable and efficient synthetic protocols to ensure high yields and purity of the final product .

Chemical Reactions Analysis

7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Scientific Research Applications

7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival . This targeted inhibition makes it an effective agent in cancer therapy.

Comparison with Similar Compounds

7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C9H8BrN3/c10-8-4-3-7-5-11-9(6-1-2-6)12-13(7)8/h3-6H,1-2H2

InChI Key

LBVSFOFRYUDXEW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=CC=C3Br)C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.